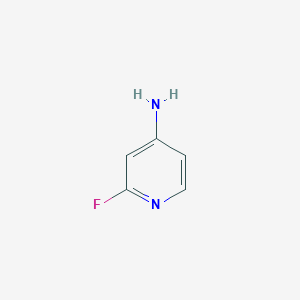

4-Amino-2-fluoropyridine

Beschreibung

4-Amino-2-fluoropyridine (CAS: 18614-51-2) is a fluorinated pyridine derivative with the molecular formula C₅H₅FN₂ and a molecular weight of 112.11 g/mol . It exists as a gray-yellow crystalline solid with a melting point of 83–88°C and a boiling point of 264°C at 760 mmHg . The compound exhibits a density of 1.3 g/cm³ and requires storage at 2–8°C due to its hazardous nature, including acute toxicity and skin irritation risks .

Synthetically, this compound is prepared via procedure B, achieving a moderate yield of 45%, as confirmed by HRMS and NMR analyses . Its structural features—a fluorine atom at position 2 and an amino group at position 4—make it a versatile building block in coordination chemistry and drug design. For instance, it forms copper(II) halide complexes with distinct magnetic properties, such as antiferromagnetic interactions in [(2-F-4-AP)₂CuCl₂] .

Eigenschaften

IUPAC Name |

2-fluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAKBYXSHKYFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376491 | |

| Record name | 4-Amino-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18614-51-2 | |

| Record name | 4-Amino-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nitro-to-Amino Conversion via Halogen Replacement

A widely employed method involves sequential halogen exchange and nitro-group reduction. Starting from 2-nitro-5-chloropyridine, fluorine is introduced via nucleophilic aromatic substitution (SNAr), followed by catalytic hydrogenation to reduce the nitro group to an amine (Figure 1).

Procedure :

-

Fluorination :

-

Reduction :

-

Reagents : Hydrogen gas (H₂) over palladium-on-carbon (Pd/C) or Raney nickel.

-

Conditions : 1–3 atm H₂, room temperature to 60°C.

-

Yield : ~85–90% for this compound.

-

Mechanistic Insights :

The electron-withdrawing nitro group activates the pyridine ring for SNAr, facilitating chloride displacement by fluoride. Subsequent hydrogenation selectively reduces the nitro group without affecting the fluorine substituent due to the stability of the C–F bond.

Direct Amination of 2-Fluoropyridine Derivatives

Catalytic C–H Amination

Recent advances leverage transition-metal catalysts to introduce amino groups directly into 2-fluoropyridine derivatives. This approach avoids pre-functionalized starting materials, enhancing atom economy.

Procedure :

-

Substrate : 2-Fluoropyridine with directing groups (e.g., esters, amides) at position 4.

-

Catalyst : Palladium(II) acetate (Pd(OAc)₂) or copper(I) iodide (CuI).

-

Conditions :

Challenges :

-

Competing side reactions (e.g., defluorination).

-

Limited substrate scope due to steric and electronic effects.

Hofmann Degradation of Carboxamide Precursors

Carboxamide Synthesis and Degradation

This classical method involves converting carboxylic acids to amides, followed by Hofmann degradation to yield primary amines (Figure 2).

Procedure :

-

Carboxylic Acid Activation :

-

Amidation :

-

Hofmann Degradation :

Limitations :

-

Multi-step synthesis increases complexity.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Halogen Exchange + Reduction | 2-Nitro-5-chloropyridine | KF, H₂/Pd-C | 85–90% | High yield, scalable | Requires nitro-group pre-installation |

| Catalytic C–H Amination | 2-Fluoropyridine derivatives | Pd(OAc)₂, NH₃ | 60–75% | Atom-economical, fewer steps | Limited substrate scope |

| Hofmann Degradation | 2-Pyridinecarboxylic acid | SOCl₂, NaClO | 70–80% | Avoids noble metals | Multi-step, hazardous reagents |

Analyse Chemischer Reaktionen

4-Amino-2-fluoropyridine undergoes various chemical reactions due to its reactive amino group and the electron-withdrawing effect of the fluorine atom. Some of the common reactions include:

Nucleophilic Substitution: The fluorine atom activates the pyridine ring towards nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds under mild conditions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Building Block in Drug Synthesis

4-Amino-2-fluoropyridine is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its unique electronic properties enhance biological activity and stability, making it suitable for developing new therapeutic agents. Notably, it has been studied for its potential role in treating conditions such as botulism by restoring respiratory function.

Inhibitors of DNA Methyltransferases

Recent studies indicate that derivatives of this compound may serve as inhibitors of DNA methyltransferases (DNMT), which are crucial in epigenetic regulation. For instance, the incorporation of this compound into oligodeoxynucleotides has shown promise in DNA-protein crosslink technology, suggesting its potential in epigenetic therapies aimed at modifying gene expression through methylation inhibition .

Material Science

Development of New Materials

The compound is valuable in material science for the development of new materials with unique electronic properties. Its ability to form complexes with other molecules enhances its potential applications in creating advanced materials that could be used in electronics or nanotechnology.

Agrochemicals

Precursor for Herbicides and Insecticides

In agrochemical research, this compound serves as a precursor in synthesizing herbicides and insecticides. Its derivatives are being explored for their effectiveness in pest control and crop protection, highlighting its relevance in sustainable agricultural practices.

Radiopharmaceuticals

Synthesis of Imaging Agents

Fluorinated pyridines, including this compound, are utilized in synthesizing imaging agents for cancer diagnosis and treatment. The incorporation of fluorine enhances the radiolabeling properties of these compounds, making them suitable for positron emission tomography (PET) imaging.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| This compound | Amino group at 4-position; Fluorine at 2-position | Pharmaceuticals, agrochemicals, materials science |

| 2-Amino-5-fluoropyridine | Fluorine at 5-position; Amino group at 2-position | Similar applications but different reactivity |

| 4-Fluoropyridine | Lacks amino group; Fluorine at 4-position | Primarily used as a reagent in organic synthesis |

| 2-Fluoropyridine | Fluorine at 2-position; No amino group | Used in nucleophilic substitution reactions |

Case Studies

-

Therapeutic Efficacy Against Botulism

- Study Reference: Research indicates that derivatives of this compound can restore respiratory function in botulism cases.

- Findings: The compound's ability to interact with biological targets shows promise for developing new treatments.

-

Epigenetic Applications

- Study Reference: The incorporation of this compound into oligodeoxynucleotides has demonstrated potential as a DNMT inhibitor.

- Findings: This application could lead to novel strategies for cancer treatment by targeting gene expression modifications.

-

Material Development

- Study Reference: Investigations into the electronic properties of materials synthesized using this compound have shown enhanced conductivity.

- Findings: This suggests potential applications in electronic devices and sensors.

Wirkmechanismus

The mechanism of action of 4-Amino-2-fluoropyridine is primarily influenced by the presence of the fluorine atom, which alters the electronic properties of the pyridine ring. This modification can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following table summarizes key physical and chemical properties of 4-amino-2-fluoropyridine and its positional isomers/analogues:

Key Differences and Implications

Substituent Position Effects

- Reactivity: The fluorine atom at position 2 in this compound is meta to the amino group, reducing electronic conjugation compared to ortho or para arrangements. This configuration influences nucleophilic substitution rates, as seen in fluoropyrimidine derivatives .

- Coordination Chemistry: In copper complexes, the 2-fluoro substituent in this compound promotes distorted square planar geometries (e.g., [(2-F-4-AP)₂CuCl₂]), whereas bromine analogues exhibit tetrahedral distortions .

- Physical Properties: The melting point of this compound (83–88°C) is lower than chlorinated pyridines (e.g., 268–287°C for chloro-substituted derivatives in ), reflecting weaker intermolecular forces due to fluorine’s smaller size .

Magnetic Materials

This compound forms copper(II) complexes with tunable magnetic behaviors:

- [(2-F-4-AP)₂CuCl₂] : Exhibits antiferromagnetic interactions (J = −28 K) via uniform Heisenberg chain models .

- [(2-F-4-AP)₂CuBr₂] : Shows weak ferromagnetic coupling (J = 0.71 K) due to Br···Cu contacts in layered structures .

Drug Design

Fluoropyridines are critical in developing fluorinated pharmaceuticals:

Biologische Aktivität

4-Amino-2-fluoropyridine (4-A2FP) is a pyridine derivative that has garnered attention in recent years for its potential biological activities and therapeutic applications. This compound, characterized by an amino group at the 4-position and a fluorine atom at the 2-position of the pyridine ring, exhibits unique properties that make it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is CHFN. It can be synthesized through various methods, including the reaction of 2-fluoropyridine with amine sources such as ammonia or formamide. The synthesis process is crucial as it influences the yield and purity of the compound, which is essential for subsequent biological evaluations .

Therapeutic Potential

Research indicates that this compound exhibits significant biological activity, particularly in the context of neuropharmacology. Notably, it has been studied for its potential role in treating botulism, a condition caused by botulinum toxin. In experimental models, derivatives of aminopyridines, including 4-A2FP, have shown efficacy in restoring respiratory function impaired by this toxin. The compound appears to enhance ventilation and reverse respiratory acidosis associated with botulism .

Case Study: Botulism Treatment

- Model: Rodent studies

- Findings: Treatment with aminopyridines resulted in improved ventilatory parameters and restoration of normal blood gas levels.

- Mechanism: Likely involves reversal of diaphragm paralysis due to neurotoxin effects .

Epigenetic Applications

Another area of exploration for this compound is its potential role as an epigenetic modifier. Studies suggest that it may act as an inhibitor of DNA methyltransferases, enzymes that add methyl groups to DNA and regulate gene expression. This property could position 4-A2FP as a candidate for therapies targeting epigenetic alterations in various diseases, including cancer .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key structural features and similarity indices:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 2-Fluoro-N,N-dimethylpyridin-4-amine | Dimethyl substitution at nitrogen | 0.85 |

| 2-Fluoro-3-methylpyridine | Methyl substitution on the pyridine ring | 0.82 |

| 3-Amino-2-fluoropyridine | Amino group at the 3-position | 0.80 |

| 4-Aminopyridine | No fluorine substitution | 0.79 |

The positioning of the amino and fluorine groups in 4-A2FP significantly influences its reactivity and biological properties compared to these similar compounds .

Safety and Toxicology

Despite its promising biological activities, safety assessments are critical for any therapeutic candidate. Preliminary studies indicate that while this compound can be harmful if ingested and may cause skin and respiratory irritation, further toxicological evaluations are necessary to establish a comprehensive safety profile .

Q & A

Basic: What are the common synthetic routes for preparing 4-Amino-2-fluoropyridine, and what factors influence reaction yields?

Methodological Answer:

this compound is typically synthesized via nucleophilic aromatic substitution (NAS) or halogen exchange reactions. For example, fluorination of 2-chloro-4-aminopyridine using potassium fluoride (KF) in polar aprotic solvents like DMF at elevated temperatures (~150°C) can yield the fluorinated derivative . Reaction efficiency depends on:

- Substrate reactivity : Electron-withdrawing groups (e.g., -NH₂) enhance NAS by stabilizing the transition state.

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of ionic intermediates.

- Catalyst use : Crown ethers or phase-transfer catalysts may accelerate fluorination .

Lower yields (e.g., 30–50%) are common due to competing side reactions; purification via column chromatography or recrystallization is often required .

Advanced: How can X-ray crystallography resolve structural ambiguities in fluorinated pyridine derivatives like this compound?

Methodological Answer:

X-ray crystallography using programs like SHELXL is critical for confirming regiochemistry and fluorine placement in heterocycles. Key steps include:

- Crystal growth : Slow evaporation of saturated solutions in solvents like ethanol/water mixtures.

- Data collection : High-resolution (<1.0 Å) data reduces errors in electron density maps.

- Refinement : SHELXL’s robust algorithms handle disorder or thermal motion artifacts, common in fluorine-containing compounds due to their high electron density . For example, bond angles and distances between F and adjacent substituents can validate the proposed structure .

Advanced: How do researchers address contradictory data in fluoropyridine reactivity studies (e.g., unexpected regioselectivity)?

Methodological Answer:

Contradictions in reactivity (e.g., anomalous substitution patterns) may arise from:

- Solvent effects : Polar solvents stabilize transition states differently, altering regioselectivity .

- Electronic vs. steric control : Fluorine’s electron-withdrawing nature may dominate over steric hindrance in some conditions.

To resolve discrepancies:

Computational modeling : DFT calculations (e.g., using Gaussian) predict reaction pathways and compare with experimental outcomes.

Isotopic labeling : ¹⁹F NMR tracks fluorine migration during reactions .

Kinetic studies : Varying temperature/reactant ratios identifies rate-determining steps .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹⁹F NMR :

- IR spectroscopy : Stretching frequencies for NH₂ (~3300–3500 cm⁻¹) and C-F (~1200–1250 cm⁻¹) validate functional groups.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can this compound be utilized in radiopharmaceutical design?

Methodological Answer:

Fluorinated pyridines are precursors for ¹⁸F-labeled tracers in PET imaging. For example:

- Prosthetic group synthesis : this compound derivatives can be conjugated to peptides via maleimide-thiol chemistry. The fluorine atom serves as a radiolabeling site .

- Radiosynthesis optimization : High-yield (20–30% non-decay-corrected) protocols use nucleophilic heteroaromatic substitution with [¹⁸F]fluoride under anhydrous conditions .

- In vivo stability : Fluorine’s electronegativity enhances metabolic resistance, improving tracer half-life .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicity : Fluorinated amines may cause respiratory or dermal irritation. Use fume hoods and PPE (gloves, lab coats) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Waste disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .

Advanced: How do researchers design structure-activity relationship (SAR) studies for this compound derivatives in drug discovery?

Methodological Answer:

SAR studies focus on:

- Fluorine positioning : Modulating electronic effects (e.g., para vs. ortho substitution) alters target binding.

- Functional group additions : Introducing methyl or trifluoromethyl groups enhances lipophilicity or metabolic stability .

- Biological assays : In vitro testing (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) identifies key interactions .

Basic: How to troubleshoot low yields in fluoropyridine synthesis?

Methodological Answer:

- Purify reagents : Anhydrous solvents (e.g., THF over molecular sieves) reduce side reactions.

- Optimize temperature : Gradual heating (e.g., 80°C → 150°C) minimizes decomposition.

- Catalyst screening : Test KF/CuI systems for improved fluorination efficiency .

Advanced: What strategies are used to validate computational models of this compound’s electronic properties?

Methodological Answer:

- Benchmarking : Compare calculated (DFT) vs. experimental dipole moments and NMR chemical shifts.

- Electron density maps : X-ray-derived electrostatic potentials verify computational predictions .

- Solvent effect simulations : COSMO-RS models assess solvent interactions in reactivity studies .

Basic: How to conduct a literature review on this compound using academic databases?

Methodological Answer:

- Keyword selection : Use terms like “this compound synthesis,” “fluoropyridine SAR,” or “¹⁹F NMR heterocycles.”

- Database filters : Apply date ranges (e.g., 2015–2025) and exclude patents/commercial sources .

- Critical appraisal : Prioritize studies with rigorous spectral validation (e.g., HRMS, X-ray) and mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.